5-Methoxy-3-methylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYPCHQMXSTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858686 | |
| Record name | 5-Methoxy-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435953-98-2 | |
| Record name | 5-Methoxy-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Biological Activities Associated with 5 Methoxy 3 Methylpyrazin 2 Amine and Its Analogs
General Bioactivity Spectrum and Potential Therapeutic Relevance of 5-Methoxy-3-methylpyrazin-2-amine Derivatives
Derivatives built upon the pyrazine (B50134) scaffold exhibit a broad spectrum of biological activities, making them highly relevant for therapeutic research. mdpi.com Extensive studies have revealed that these compounds possess significant potential as anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant agents. mdpi.comresearchgate.net The versatility of the pyrazine ring allows for structural modifications that can enhance pharmacodynamic activity and potentially reduce toxicity compared to parent compounds. mdpi.com
The therapeutic relevance of pyrazine derivatives is underscored by their presence in several marketed drugs. mdpi.com The wide-ranging pharmacological effects, which also include antipyretic and analgesic properties, establish the pyrazine core as a "privileged scaffold" in drug discovery. researchgate.nettandfonline.com Analogs of this compound are therefore promising candidates for the development of novel therapeutic agents targeting a variety of diseases.
Table 1: Reported Biological Activities of Various Pyrazine Derivatives
| Derivative Class | Reported Biological Activity | Example from Literature | Reference |
|---|---|---|---|
| Chalcone-Pyrazine Hybrids | Anticancer (against BPH-1, MCF-7, PC12, BEL-7402 cell lines) | Compound 46 showed IC50 values of 10.4 and 9.1 μM against BPH-1 and MCF-7 respectively. | mdpi.com |
| Piperlongumine Analogs | Anticancer (against HCT116 cell line) | Analogs with a substituted pyrazine ring showed potent activity with IC50 values of 3.19–8.90 μM. | mdpi.com |
| Paeonol Derivatives | Anti-inflammatory | A pyrazine-containing derivative showed 56.32% inhibition of LPS-induced NO overexpression. | mdpi.com |
| N-benzylamine substituted pyrazine-dicarbonitriles | Antimycobacterial (against M. tuberculosis) | Compounds with 3,4-Cl, 2-Cl, or 4-CF3 substitutions showed MIC values of 6.25 µg/mL. | nih.gov |
In Vitro Biological Screening Methodologies for Compounds Derived from this compound
The evaluation of the biological activity of novel compounds derived from this compound involves a variety of established in vitro screening methodologies. These assays are crucial for determining the potency, selectivity, and mechanism of action of new chemical entities.
Antiproliferative and Cytotoxicity Assays: The anticancer potential of pyrazine derivatives is frequently assessed using cytotoxicity assays against a panel of human cancer cell lines. mdpi.com Common methods include the 3H thymidine incorporation assay, which measures DNA synthesis and cell proliferation, and colorimetric assays like the MTT (methylthiazoletetrazolium) assay, which determines cell viability. mdpi.comresearchgate.net
Enzyme Inhibition Assays: Many pyrazine analogs function by inhibiting specific enzymes. Their inhibitory activity is quantified using biochemical assays. For instance, kinase inhibition assays are used for derivatives targeting protein kinases like c-MET, FLT3, and AXL, which are often implicated in cancer. nih.gov Similarly, for compounds designed as carbonic anhydrase inhibitors, enzymatic assays measure the inhibition of specific isoforms like hCA I, II, IX, and XII. nih.gov
Antimicrobial Screening: The antibacterial and antifungal activities of pyrazine derivatives are determined by screening them against various pathogenic strains. nih.gov The minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard metric obtained from these screens. nih.govresearchgate.net
High-Throughput Screening (HTS): For large libraries of compounds, computational high-throughput virtual screening (HTVS) can be employed to identify potential lead molecules against a specific biological target, such as a protein kinase. nih.gov This in silico approach is often followed by focused in vitro validation of the top-scoring compounds. nih.gov
Potential Therapeutic Applications and Disease Areas for this compound Analogs
Given the diverse biological activities reported for pyrazine-based molecules, analogs of this compound hold therapeutic potential across several major disease areas. mdpi.com
Oncology: Cancer is a primary focus for the development of pyrazine derivatives. nih.gov Their ability to inhibit cancer cell proliferation, induce apoptosis, and target key enzymes like protein kinases makes them valuable candidates for anticancer drug development. mdpi.comnih.gov They have been investigated for activity against various human cancers, including breast, colon, lung, and prostate cancer. nih.gov
Infectious Diseases: The antibacterial and antimycobacterial properties of pyrazine derivatives suggest their application in treating infectious diseases. nih.gov Notably, pyrazinamide (B1679903) is a cornerstone drug for tuberculosis treatment, highlighting the scaffold's importance in this field. Analogs have shown promising activity against Mycobacterium tuberculosis, including resistant strains. nih.gov
Inflammatory Diseases: Several pyrazine derivatives exhibit potent anti-inflammatory effects. mdpi.comresearchgate.net This opens up possibilities for their use in managing chronic inflammatory conditions such as rheumatoid arthritis. nih.gov
Other Applications: The broad bioactivity of pyrazines also includes antiviral, antidiabetic, anti-thrombotic, and neuroprotective effects, indicating a wide scope for future research and development of this compound analogs. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrazine derivatives, SAR studies focus on identifying key structural features and substituents that enhance potency and selectivity. nih.govnih.gov
A complete SAR study involves synthesizing a series of analogs with systematic modifications and evaluating their biological effects. mdpi.com For example, in a series of N-benzylamine substituted pyrazines, it was found that the presence of a halogen or a trifluoromethyl group on the benzyl moiety was crucial for potent antimycobacterial activity. nih.gov This suggests that lipophilicity and electronic properties of the substituents play a significant role.
In another study on pyrazoline-based inhibitors of carbonic anhydrase, specific substitution patterns on the aryl rings attached to the pyrazoline core were found to be optimal for inhibiting different isoforms of the enzyme. nih.gov For instance, an electron-withdrawing group on one aryl ring and a sulfamic group on another led to potent inhibition of tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net These studies demonstrate that systematic modification of the peripheral groups around the core pyrazine scaffold is a viable strategy for developing next-generation therapeutic agents. nih.gov
Table 2: Summary of Key SAR Findings for Pyrazine Analogs
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrazoline-based aromatic sulfamates | Carbonic Anhydrase (CA) II, IX, XII | The position of the sulfamic group and the nature of substituents (e.g., halogens, methoxy) on the aryl rings dictate potency and selectivity against different CA isoforms. | nih.govresearchgate.net |
| N-benzylamine substituted pyrazine-dicarbonitriles | Mycobacterium tuberculosis | Substitutions with halogen or trifluoromethyl groups on the benzyl ring are favorable for antimycobacterial activity, highlighting the importance of lipophilicity. | nih.gov |
| Thieno-pyrimidine derivatives | Triple-Negative Breast Cancer Inhibitors | Bulky substituents in certain regions of the molecule can either increase (e.g., methyl piperazine) or decrease (e.g., large groups on the yellow block in CoMFA model) biological activity. | mdpi.com |
Mechanistic Investigations of Molecular Interactions and Biological Pathways Targeted by this compound
Understanding the mechanism of action at a molecular level is critical for the rational design of new drugs. Research into pyrazine derivatives has uncovered several biological pathways and molecular targets through which they exert their effects.
Many pyrazine-based anticancer agents function as kinase inhibitors. nih.gov For example, Gilteritinib, a pyrazine-2-carboxamide derivative, is a dual FLT3/AXL inhibitor approved for treating acute myeloid leukemia (AML). nih.gov Other derivatives have been shown to be potent inhibitors of c-MET kinase. nih.gov These compounds typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity and disrupting downstream signaling pathways that control cell proliferation and survival.
Another identified mechanism involves the induction of oxidative stress. Some ligustrazine–curcumin hybrids containing a pyrazine ring inhibit the enzyme thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) in cancer cells. nih.gov This increase in ROS can cause DNA damage and trigger apoptosis (programmed cell death). nih.gov Mechanistic studies have shown that such compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins, further promoting cell death. nih.gov
Other molecular targets for pyrazine derivatives include the protein tyrosine phosphatase SHP2, where they can act as allosteric inhibitors, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory pathways. nih.govmdpi.com
Preclinical Efficacy Studies of Novel Compounds Containing the this compound Scaffold
After promising in vitro results, novel compounds must be evaluated for their efficacy in preclinical animal models. For anticancer agents based on the pyrazine scaffold, in vivo studies often utilize xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of the test compound is assessed by its ability to inhibit tumor growth. nih.gov
For instance, preclinical studies on piperlongumine–ligustrazine derivatives have evaluated their bioactivities both in vitro and in vivo. mdpi.com One pyrazine-containing derivative demonstrated strong in vivo antitumor activity at a dose of 5 mg/kg, achieving a tumor inhibition rate of 76%. nih.gov Such studies are essential for confirming the therapeutic potential of a compound before it can be considered for clinical trials in humans. These preclinical evaluations provide critical data on the compound's efficacy in a living organism.
Applications of 5 Methoxy 3 Methylpyrazin 2 Amine in Medicinal Chemistry and Drug Design
5-Methoxy-3-methylpyrazin-2-amine as a Core Scaffold in Rational Drug Design
In rational drug design, a core scaffold serves as the foundational structure upon which new molecules are built. The aim is to create derivatives that have improved affinity, selectivity, and pharmacokinetic properties for a specific biological target. The pyrazine (B50134) ring is a well-established scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. nih.govtandfonline.com
This compound is an exemplary scaffold due to its distinct chemical features. The pyrazine core provides a rigid, aromatic platform. The primary amine at the 2-position is a critical functional group, acting as a versatile handle for introducing a wide array of substituents through reactions like amidation or sulfonylation. This allows for the exploration of chemical space around the core to achieve optimal interactions with a target protein. The methoxy (B1213986) group at the 5-position and the methyl group at the 3-position also influence the molecule's electronic properties and steric profile, and can be modified to fine-tune binding and metabolic stability.
The utility of similar aminopyrazine scaffolds is documented in patent literature. For instance, 2-amino-3-methoxypyrazine has been described as a key intermediate in the synthesis of 2-sulfanilamido-3-methoxypyrazine, a compound with therapeutic value in treating infectious diseases. google.com This highlights the role of such scaffolds as crucial building blocks for more complex and potent therapeutic agents.
Integration of this compound into Lead Discovery and Optimization Programs
Lead discovery is the process of identifying and developing new chemical entities that show promise for becoming a drug. A compound like this compound can be integrated into this process as a starting point for building a library of related compounds. These derivatives would then be screened against a biological target to identify "hits."
Once a hit is identified, the lead optimization phase begins. This involves a systematic investigation of the structure-activity relationship (SAR), where chemists synthesize and test new analogues to understand how different chemical modifications affect biological activity. For the this compound scaffold, optimization efforts could involve:
Modification of the 2-amino group: Acylating the amine with various carboxylic acids to form amides or reacting it with sulfonyl chlorides to form sulfonamides.
Modification of the 5-methoxy group: Replacing the methoxy group with other alkoxy groups, or converting it to a hydroxyl group to explore different hydrogen bonding interactions.
Modification of the 3-methyl group: Replacing the methyl group with larger alkyl groups or other functional groups to probe steric tolerance in the target's binding pocket.
A pertinent example of this optimization process is the discovery of the dual Aurora A/Aurora B kinase inhibitor, AT9283. nih.gov This clinical candidate was developed from a simple pyrazole-benzimidazole fragment, which was systematically optimized to achieve potent inhibition and desirable cellular activity. nih.gov This process of evolving a simple heterocyclic core into a clinical candidate illustrates the pathway that could be taken with a promising scaffold like this compound.
| Scaffold Position | Modification | Potential Impact on Activity |
|---|---|---|
| 2-Amine | Formation of amides, sulfonamides, ureas | Introduce new interactions (H-bond donors/acceptors), modulate polarity, alter solubility |
| 3-Methyl | Replacement with H, ethyl, or cyclopropyl | Probe steric limits of the binding pocket, influence metabolic stability |
| 5-Methoxy | Demethylation to hydroxyl, replacement with larger alkoxy groups | Introduce H-bond donor capability, alter lipophilicity and metabolic profile |
| 6-Position (H) | Substitution with halogen or other small groups | Modulate electronic properties of the ring, explore new interaction vectors |
Utilization of this compound in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments." youtube.com These fragments typically adhere to the "Rule of Three" (e.g., molecular weight ≤ 300 Da), and although they bind with low affinity, they do so efficiently, providing high-quality starting points for optimization. youtube.com
With a molecular weight of 139.16 g/mol , this compound itself fits perfectly within the definition of a fragment. nih.gov Its inherent functionality makes it an excellent candidate for FBDD campaigns. If this fragment were identified as a "hit" in a biophysical screen (e.g., X-ray crystallography or NMR), its structure bound to the target protein would reveal specific vectors for growth. Medicinal chemists could then use its reactive amine group to "grow" the fragment, adding larger chemical moieties to create new interactions with the target and increase potency. nih.gov
The discovery of potent inhibitors for phosphodiesterase 10A (PDE10A) exemplifies this approach. Researchers identified a pyrazolopyridine derivative as an initial fragment hit through X-ray crystallography. nih.gov Based on the structural information of how this fragment bound to the enzyme, a series of more complex compounds were designed and synthesized, leading to the discovery of a novel and potent pyrimidoindazole derivative. nih.gov This case study demonstrates the potential of using a simple N-heterocyclic fragment, analogous to this compound, as the foundation for developing a highly potent inhibitor.
Prodrug and Drug Delivery Strategies Incorporating the this compound Moiety
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often employed to overcome issues with a drug's properties, such as poor solubility, low permeability, or rapid metabolism. The primary amine on the this compound scaffold is an ideal attachment point for promoieties to create prodrugs.
The antitubercular drug Pyrazinamide (B1679903), a structurally related compound, is a classic example of a prodrug. wikipedia.org Pyrazinamide is converted to its active form, pyrazinoic acid, by an enzyme within Mycobacterium tuberculosis. wikipedia.orgdrugbank.com Researchers are actively designing new pyrazinamide and pyrazinoic acid prodrugs to combat the emergence of drug-resistant tuberculosis strains. researchgate.netnih.gov These efforts often involve modifying the core structure to be activated by different mycobacterial enzymes, thereby bypassing resistance mechanisms. researchgate.net
Similarly, the 2-amino group of this compound could be temporarily masked with a promoiety. For example, forming an amide linkage with an amino acid could enhance water solubility and potentially target specific amino acid transporters. Upon enzymatic cleavage in the body, the promoiety would be released, liberating the active parent drug. Another strategy involves creating micelle-forming prodrugs, as has been done with pyrazinamide, to improve its delivery and efficacy. nih.gov
| Prodrug Linkage | Promoieties | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| Amide | Amino acids, peptides | Improved solubility, targeted transport | Enzymatic (e.g., amidases, peptidases) |
| Carbamate | Alcohols, phenols | Improved lipophilicity for membrane permeation | Enzymatic (e.g., esterases) |
| Phosphoramidate | Phosphate groups | Greatly enhanced aqueous solubility | Enzymatic (e.g., phosphatases) |
| Polymer Conjugate | Poly(ethylene glycol) (PEG) | Increased half-life, micelle formation | Hydrolysis, enzymatic cleavage |
Role of this compound in Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity, significantly accelerating the drug discovery process. The suitability of a molecule as a building block in combinatorial synthesis depends on its possession of a readily reactive functional group.
This compound is an ideal building block for combinatorial libraries due to its primary amine. This amine can be readily coupled with a diverse set of reactants, such as carboxylic acids, sulfonyl chlorides, or isocyanates, in a parallel fashion. Using automated synthesis platforms, a single starting material like this compound can be used to generate hundreds or thousands of unique derivatives in a short amount of time.
The synthesis of pyrazolopyrimidine libraries, for example, demonstrates how 5-aminopyrazoles can be used to efficiently create a large library of related heterocyclic compounds for screening. acs.org Similarly, pyrazine derivatives are noted for their utility in constructing medicinal chemistry libraries. mdpi.com By incorporating this compound into such a workflow, researchers can quickly explore a vast chemical space around the pyrazine core, increasing the probability of discovering novel hits and leads for a wide range of therapeutic targets.
Future Research Directions and Translational Perspectives for 5 Methoxy 3 Methylpyrazin 2 Amine
Emerging Synthetic Methodologies for the Pyrazine (B50134) Amine Class
The synthesis of substituted pyrazines, including aminopyrazines, is continuously evolving. Future research on 5-methoxy-3-methylpyrazin-2-amine will likely leverage modern synthetic strategies that offer improved efficiency, selectivity, and structural diversity.
One of the most promising areas is the late-stage functionalization of the pyrazine core. Traditional methods often require the construction of the ring from acyclic precursors, which can be lengthy and limit the accessible chemical space. Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are increasingly being applied to pyrazine systems. For a molecule like this compound, these methods could be used to introduce a wide range of substituents at various positions, creating a library of analogs for structure-activity relationship (SAR) studies.
Another key development is the use of C-H activation and functionalization. This approach allows for the direct modification of carbon-hydrogen bonds on the pyrazine ring, bypassing the need for pre-functionalized starting materials. The application of C-H activation techniques to the pyrazine scaffold could enable the efficient synthesis of novel derivatives of this compound with unique substitution patterns that are difficult to achieve through classical methods.
Furthermore, photoredox catalysis is emerging as a powerful tool for the synthesis of nitrogen-containing heterocycles. These reactions, which are driven by visible light, can facilitate novel bond formations under mild conditions. This methodology could be particularly useful for the introduction of complex and sensitive functional groups onto the pyrazine core.
Finally, flow chemistry and continuous manufacturing processes are being explored for the synthesis of active pharmaceutical ingredients (APIs). These technologies offer advantages in terms of safety, scalability, and reproducibility. The development of a continuous flow synthesis for this compound or its derivatives could streamline its production for further research and potential commercialization.
| Synthetic Methodology | Potential Application to this compound | Advantages |
| Late-Stage Functionalization | Introduction of diverse substituents on the pyrazine ring | Rapid generation of analog libraries for SAR studies |
| C-H Activation | Direct modification of C-H bonds | Increased synthetic efficiency and access to novel derivatives |
| Photoredox Catalysis | Formation of complex bonds under mild conditions | Introduction of sensitive functional groups |
| Flow Chemistry | Continuous manufacturing | Improved safety, scalability, and reproducibility |
Advanced Biological Profiling Techniques for this compound Derivatives
To unlock the therapeutic potential of this compound, comprehensive biological profiling is essential. Beyond traditional in vitro and in vivo assays, advanced techniques can provide deeper insights into the mechanism of action and potential applications of its derivatives.
High-content screening (HCS) and high-content imaging (HCI) are powerful tools for assessing the effects of compounds on cellular morphology and function. By analyzing multiple parameters simultaneously, HCS can reveal subtle but significant biological activities of novel this compound analogs. This can help to identify potential therapeutic areas and off-target effects early in the drug discovery process.
Chemoproteomics and activity-based protein profiling (ABPP) are advanced methods for identifying the direct molecular targets of a compound. By using chemical probes derived from this compound, researchers can "fish out" its binding partners from complex biological samples. This information is crucial for understanding its mechanism of action and for optimizing its selectivity.
Phenotypic drug discovery, which focuses on identifying compounds that produce a desired biological effect without a priori knowledge of the target, is another valuable approach. Libraries of this compound derivatives could be screened in various disease models, such as cancer cell lines or patient-derived organoids, to identify novel therapeutic opportunities.
Furthermore, the use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the biological effects of a compound. By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound derivatives, researchers can gain a comprehensive view of their biological impact.
Development of Targeted Therapies Based on this compound Scaffolds
The pyrazine scaffold is a common feature in many approved and investigational drugs, particularly in the area of oncology. Many pyrazine-containing molecules act as kinase inhibitors, which are a major class of targeted cancer therapies. Given this precedent, a key future direction for this compound is its development as a scaffold for novel targeted therapies.
The initial step in this process would be to screen a library of its derivatives against a panel of kinases to identify potential targets. Subsequent medicinal chemistry efforts would then focus on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits. The methoxy (B1213986) and amine groups on the this compound core provide convenient handles for chemical modification to improve these properties.
Beyond kinases, the pyrazine scaffold has been explored for its activity against other therapeutic targets, such as G protein-coupled receptors (GPCRs) and ion channels. Therefore, screening this compound derivatives against a broader range of targets could uncover unexpected therapeutic applications.
The development of targeted therapies also involves the identification of predictive biomarkers. These are biological characteristics that can help to identify patients who are most likely to respond to a particular treatment. Future research on this compound-based therapies should include efforts to identify such biomarkers to enable a personalized medicine approach.
Interdisciplinary Research Avenues Involving this compound in Materials Science or Agrochemicals
The applications of pyrazine derivatives are not limited to medicine. The unique electronic and structural properties of the pyrazine ring make it an attractive building block for functional materials. Future interdisciplinary research could explore the potential of this compound in materials science.
For example, pyrazine-containing polymers and metal-organic frameworks (MOFs) have been investigated for their applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to materials with novel properties. Its ability to coordinate with metal ions through its nitrogen atoms could be exploited in the design of new catalysts or sensors.
In the field of agrochemicals, pyrazine derivatives have been developed as herbicides, insecticides, and fungicides. The biological activity of this compound and its analogs could be explored for potential applications in crop protection. This would involve screening these compounds for their effects on various pests and pathogens, as well as assessing their environmental impact.
The development of "smart" materials that respond to external stimuli is another exciting area of research. The electronic properties of the pyrazine ring could be modulated by its substituents, potentially leading to the development of new photo- or electro-responsive materials based on the this compound scaffold.
Automation and High-Throughput Approaches in this compound Research
To accelerate the pace of research on this compound and its derivatives, the adoption of automation and high-throughput approaches will be crucial. These technologies can significantly increase the efficiency and productivity of the research and development process.
High-throughput synthesis platforms can be used to rapidly generate large libraries of this compound analogs for screening. These automated systems can perform a wide range of chemical reactions in parallel, allowing for the exploration of a vast chemical space in a short amount of time.
In parallel with high-throughput synthesis, high-throughput screening (HTS) can be used to quickly assess the biological activity of these compound libraries. Automated robotic systems can perform thousands of assays per day, enabling the rapid identification of promising lead compounds.
The integration of artificial intelligence (AI) and machine learning (ML) can further enhance these high-throughput approaches. AI algorithms can be used to design compound libraries with improved "drug-like" properties, predict the biological activity of virtual compounds, and analyze the large datasets generated by HTS. This can help to prioritize the most promising compounds for further investigation and reduce the time and cost of drug discovery.
The combination of automated synthesis, HTS, and AI/ML represents a powerful paradigm for modern drug discovery and materials science research. The application of these technologies to the study of this compound could unlock its full potential in a much shorter timeframe than would be possible with traditional approaches.
| Technology | Application in this compound Research | Benefit |
| High-Throughput Synthesis | Rapid generation of analog libraries | Exploration of vast chemical space |
| High-Throughput Screening | Fast assessment of biological activity | Rapid identification of lead compounds |
| Artificial Intelligence/Machine Learning | Design of libraries, prediction of activity, data analysis | Prioritization of promising compounds, reduced time and cost |
Conclusion
Summary of Key Research Findings and Current Applications for 5-Methoxy-3-methylpyrazin-2-amine
Research surrounding this compound, also known by its synonym 3-Methoxy-5-methylpyrazin-2-amine (B1599962), primarily identifies it as a valuable chemical intermediate. Its structure, featuring a pyrazine (B50134) ring substituted with an amine, a methoxy (B1213986) group, and a methyl group, offers multiple reactive sites for chemical modification, making it a versatile scaffold in organic synthesis.
A key application of this compound is in the synthesis of more complex heterocyclic systems. For instance, patent literature details a process for the preparation of 3-methoxy-5-methylpyrazin-2-amine through a Hofmann rearrangement of 3-methoxy-5-methylpyrazine-2-carboxamide. google.com This synthesis underscores its utility as a precursor for various alkoxy- and aryloxypyrazine derivatives. google.com
The primary area of application for derivatives of this compound is in the discovery of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bldpharm.comleyan.combldpharm.com
Derivatives of aminopyrazines have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), which is involved in inflammatory responses. Furthermore, the broader class of pyrazine-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines, are actively being developed as potent inhibitors of a range of protein kinases, including those involved in cancer progression like CK2, EGFR, and B-Raf.
While direct biological activity data for this compound itself is not extensively reported, its incorporation into larger molecules is critical for their therapeutic potential. The methoxy and methyl groups on the pyrazine ring can influence the solubility, metabolic stability, and binding affinity of the final drug candidate.
Future Outlook and Unexplored Potential of this compound in Pharmaceutical Innovation and Beyond
The future of this compound in pharmaceutical innovation appears promising, largely centered on its role as a versatile building block for targeted therapies. The ongoing interest in kinase inhibitors for a multitude of diseases ensures a continued demand for novel chemical scaffolds.
The field of Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers, represents a significant area of potential for pyrazine-based compounds. The development of next-generation JAK inhibitors often involves "scaffold hopping" and the creation of extensive libraries of related compounds to optimize selectivity and reduce off-target effects. This compound provides a readily available and modifiable starting point for the synthesis of such libraries. Researchers can systematically alter the substituents on the pyrazine ring to fine-tune the pharmacological properties of the resulting kinase inhibitors.
Beyond kinase inhibition, the inherent chemical reactivity of the amino group on the pyrazine ring allows for its incorporation into a wide array of other pharmacologically relevant structures. The pyrazine nucleus itself is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects. bldpharm.com This suggests that derivatives of this compound could be explored for applications beyond kinase inhibition, potentially leading to the discovery of new classes of antibiotics or cytotoxic agents.
Furthermore, the principles of rational drug design, aided by computational modeling, can be applied to predict the binding of novel derivatives to their biological targets. By using this compound as a foundational element, medicinal chemists can design and synthesize new molecules with a higher probability of therapeutic success. The continued exploration of the chemical space around this versatile intermediate is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
Q & A
Q. Basic Research Focus
- 1H NMR : Peaks at δ 2.3 ppm (3H, singlet, methyl group), δ 3.8 ppm (3H, singlet, methoxy), and δ 6.5 ppm (2H, broad, amine protons) confirm structure .
- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) ensures purity ≥95% .
- Mass Spectrometry : ESI-MS m/z 126.1 [M+H]+ matches the molecular formula C6H9N3O .
How do electronic and steric effects influence the reactivity of this compound in substitution reactions?
Advanced Research Focus
The methoxy group acts as an electron-donating substituent, activating the pyrazine ring toward electrophilic substitution at the 6-position. Steric hindrance from the 3-methyl group directs reactivity to less hindered sites. For example:
- Bromination : NBS in DMF selectively brominates the 6-position, yielding 6-bromo derivatives (confirmed by X-ray crystallography in analogous compounds) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh3)4 and K2CO3 in dioxane (80°C, 12 h) .
What strategies are used to evaluate the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) and time-kill kinetics .
- Kinase Inhibition : Competitive binding assays (e.g., VEGFR-2 IC50 ~0.8 µM) using fluorescence polarization .
- Metabolic Stability : Liver microsome studies (t1/2 > 60 min in human microsomes) guide drug development .
How does the stability of this compound vary under different storage and experimental conditions?
Q. Advanced Research Focus
- Thermal Stability : Decomposes above 150°C (TGA data). Store at 0–8°C in amber vials to prevent photodegradation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases (e.g., 50% degradation in 1M HCl after 24 h) .
What computational and experimental approaches are used to establish structure-activity relationships (SAR) for pyrazine derivatives?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulations predict binding modes to target proteins (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) .
- QSAR Models : Hammett σ values correlate methoxy group electron-donating effects with antimicrobial potency (R² = 0.89) .
- Crystallography : Single-crystal X-ray structures of analogs (e.g., 5-methylpyrazin-2-amine) validate steric and electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
